Diazido-ethidium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

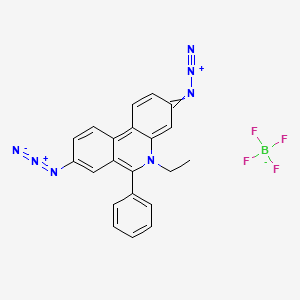

Diazido-ethidium, also known as this compound, is a useful research compound. Its molecular formula is C21H16BF4N7 and its molecular weight is 453.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Molecular Biology Applications

1.1 Nucleic Acid Probing

Diazido-ethidium serves as a powerful photoaffinity probe for studying nucleic acids. Its ability to intercalate into DNA allows it to be used in various assays to assess nucleic acid structure and dynamics. When exposed to ultraviolet light, the compound can form covalent bonds with nucleic acids, facilitating the identification of binding sites and conformational changes in DNA and RNA structures .

1.2 Gel Electrophoresis

Similar to ethidium bromide, this compound can be utilized in agarose gel electrophoresis for visualizing nucleic acids. It intercalates between base pairs, allowing for the detection of DNA bands under UV light. This property is crucial for quantifying and analyzing DNA fragments produced through techniques such as PCR and restriction enzyme digestion .

Cancer Research

2.1 Cytotoxicity Studies

Research has indicated that this compound exhibits cytotoxic properties against various cancer cell lines. Its mechanism involves intercalation into the DNA of rapidly dividing cells, leading to disruptions in replication and transcription processes. Studies have shown that this compound can be as effective as ethidium bromide in inducing mitochondrial mutations, which may contribute to its anticancer activity .

2.2 Drug Development

The unique properties of this compound make it a candidate for developing novel anticancer agents. Its ability to form covalent bonds with nucleic acids opens avenues for designing targeted therapies that can selectively bind to cancerous cells while minimizing effects on healthy cells .

Mitochondrial Function Studies

3.1 Photoaffinity Labeling

This compound has been employed as a photoaffinity label for mitochondrial studies. Upon UV irradiation, it converts into a highly reactive dinitrene that binds specifically to mitochondrial proteins, such as ATP synthase subunits. This application aids in elucidating the functional roles of mitochondrial components and their interactions within the respiratory chain .

3.2 Mutagenesis Research

In studies involving Saccharomyces cerevisiae, this compound has been shown to induce mitochondrial mutations effectively. The compound's interaction with mitochondrial DNA leads to alterations that can be monitored through changes in fluorescence intensity and electrophoretic mobility, providing insights into mutagenesis mechanisms .

Comparative Binding Studies

Research comparing this compound with other ethidium derivatives indicates distinct binding characteristics. For instance, while this compound exhibits electrostatic binding properties primarily, other derivatives like ethidium monoazide show different affinities and mechanisms of interaction with nucleic acids . This understanding is critical for selecting appropriate compounds based on specific experimental needs.

Propriétés

Numéro CAS |

76391-86-1 |

|---|---|

Formule moléculaire |

C21H16BF4N7 |

Poids moléculaire |

453.2 g/mol |

Nom IUPAC |

3,8-diazido-5-ethyl-6-phenylphenanthridin-5-ium;tetrafluoroborate |

InChI |

InChI=1S/C21H16N7.BF4/c1-2-28-20-13-16(25-27-23)9-11-18(20)17-10-8-15(24-26-22)12-19(17)21(28)14-6-4-3-5-7-14;2-1(3,4)5/h3-13H,2H2,1H3;/q+1;-1 |

Clé InChI |

LKMNEDKRLMQZLT-UHFFFAOYSA-N |

SMILES |

[B-](F)(F)(F)F.CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-])N=[N+]=[N-] |

SMILES canonique |

[B-](F)(F)(F)F.CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-])N=[N+]=[N-] |

Synonymes |

diazido-ethidium |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.